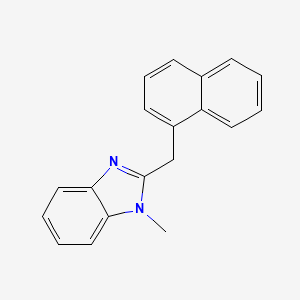
1-METHYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-METHYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE is a complex organic compound with the molecular formula C19H16N2. This compound is part of the benzimidazole family, known for its diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
The synthesis of 1-METHYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE typically involves the reaction of 1-naphthylmethylamine with 1-methyl-1H-benzimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
1-METHYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the desired reaction .
Aplicaciones Científicas De Investigación
1-METHYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-METHYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-METHYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE can be compared with other similar compounds such as:
Naphthoylindoles: These compounds share a similar structural framework but differ in their specific substitutions and functional groups.
Phenylacetylindoles: These compounds have a phenylacetyl group instead of a naphthylmethyl group, leading to different chemical and biological properties.
Propiedades
IUPAC Name |
1-methyl-2-(naphthalen-1-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-21-18-12-5-4-11-17(18)20-19(21)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDFLTZNUXBMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
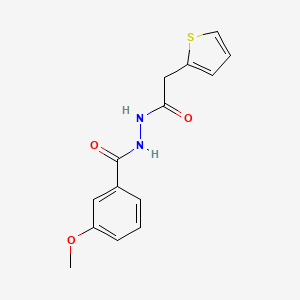
![4-[(benzylthio)methyl]-N-cyclopentylbenzamide](/img/structure/B5847326.png)
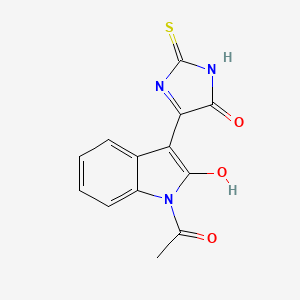
![1-[(4-methylphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5847344.png)
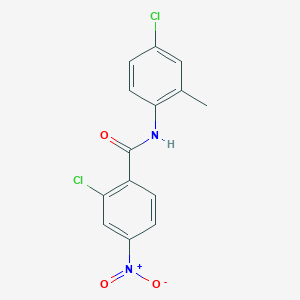
![N-{3-[(1E)-1-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}IMINO)ETHYL]PHENYL}ACETAMIDE](/img/structure/B5847365.png)
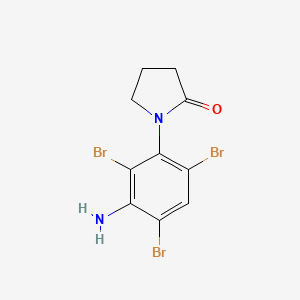
![3-ETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE](/img/structure/B5847374.png)
![[5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B5847386.png)
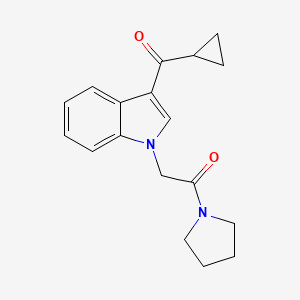
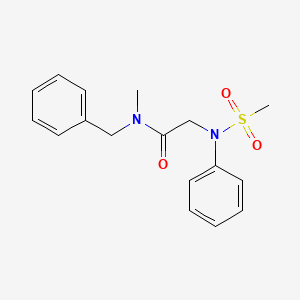
![N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide](/img/structure/B5847400.png)
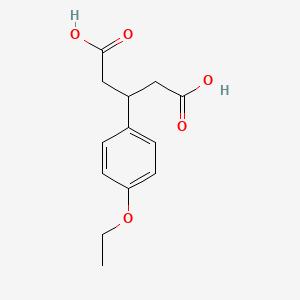
![1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE](/img/structure/B5847415.png)
